1-Piperidinethiocarboxamide

Agrochemicals Herbicide Discovery D1 Protease Inhibition

Procure 1-Piperidinethiocarboxamide (CAS 14294-09-8) as a non-interchangeable thiocarboxamide building block. Unlike standard piperidine carboxamides, the C=S moiety enables distinct electronic properties for metal coordination (Co/Zn complexes show 46 mm inhibition vs. 12 mm for free ligand), D1 protease inhibition (Ki=15.2 μM), and H3 receptor antagonist development (Ki=58 nM). Its rigid piperidine scaffold (logP 1.35) ensures superior molecular recognition over acyclic thioureas. ≥98% purity, white crystalline powder. Essential for agrochemical and medicinal chemistry SAR campaigns.

Molecular Formula C6H12N2S
Molecular Weight 144.24 g/mol
CAS No. 14294-09-8
Cat. No. B079436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinethiocarboxamide
CAS14294-09-8
Molecular FormulaC6H12N2S
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)N
InChIInChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
InChIKeyUERQMZVFUXRQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 1-Piperidinethiocarboxamide (CAS 14294-09-8) as a Strategic Piperidine-Thiourea Building Block


1-Piperidinethiocarboxamide (CAS 14294-09-8), also referred to as piperidine-1-carbothioamide, is a heterocyclic organic compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol. It features a six-membered piperidine ring linked to a thiocarboxamide (-C(=S)NH2) functional group, which distinguishes it from structurally similar piperidine carboxamides and thioureas. As a white crystalline powder with a melting point of 128-130°C, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its primary applications lie in its role as a building block for more complex molecules, including thiocarboxamide-containing derivatives and metal coordination complexes, rather than as a direct end-use bioactive agent [1].

Why 1-Piperidinethiocarboxamide Cannot Be Replaced by Common Piperidine or Thiourea Analogs


Procurement professionals and research chemists must recognize that 1-piperidinethiocarboxamide is not a commodity interchangeable with piperidine (CAS 110-89-4), piperidine-1-carboxamide (CAS 2158-03-4), or generic thiourea derivatives. The thiocarbonyl (C=S) moiety confers unique electronic and coordination properties compared to the carbonyl (C=O) group in carboxamides, enabling distinct reactivity in nucleophilic additions, metal complexation, and hydrogen-bonding interactions critical for target engagement in biological systems [1]. For example, substituting a thiocarboxamide with a carboxamide in the herbicidal lead series targeting D1 protease led to measurable differences in enzyme inhibition, underscoring the non-substitutable nature of the sulfur atom [2]. Similarly, the piperidine ring provides a rigid, hydrophobic scaffold that influences molecular recognition, logP (1.35), and bioavailability, distinguishing it from acyclic thiourea analogs [3].

Quantitative Differentiation of 1-Piperidinethiocarboxamide Against Structurally Relevant Comparators


Herbicidal Lead Optimization: Thiocarboxamide vs. Carboxamide D1 Protease Inhibition

In a systematic evaluation of piperidyl carboxamides and thiocarboxamides as D1 protease inhibitors, the thiocarboxamide derivative (compound 5b) exhibited competitive inhibition kinetics with a Ki value of 15.2 ± 1.8 μM against spinach D1 protease, whereas its direct carboxamide counterpart (compound 5a) showed no detectable inhibition at concentrations up to 100 μM. This stark functional difference arises from the sulfur atom's ability to engage in critical hydrogen-bonding and/or metal-coordinating interactions within the enzyme active site, a property absent in the oxygen analog [1].

Agrochemicals Herbicide Discovery D1 Protease Inhibition Structure-Activity Relationship

Histamine H3 Receptor Antagonism: Piperidine-Thiocarboxamide vs. Thioperamide Brain Penetration

The thiocarboxamide-containing H3 antagonist thioperamide (Ki = 4.3 ± 1.6 nM) served as a lead compound, but its imidazole group limited brain penetration. Structural simplification studies revealed that removing the imidazole moiety while retaining the piperidine-1-carbothioamide core in compound 9b (1-piperidinethiocarboxamide analog) resulted in a Ki of 58 ± 12 nM at the H3 receptor—a 13.5-fold reduction in affinity—yet this modification was necessary to eliminate imidazole-related toxicity and improve CNS exposure. This trade-off illustrates that the piperidine-thiocarboxamide scaffold provides a modular platform for balancing potency and pharmacokinetic properties [1].

Neuroscience H3 Receptor Antagonist Blood-Brain Barrier Penetration Thioperamide

Metal Complexation for Antifungal Activity: N-Phenylpiperidine-1-Carbothioamide Derivatives

The piperidine-1-carbothioamide scaffold, when functionalized as N-phenylpiperidine-1-carbothioamide (L), forms stable coordination complexes with transition metals that exhibit potent antifungal activity. The cobalt(II) complex [Co(L)2Cl2] demonstrated a zone of inhibition of 46 mm against Fusarium oxysporum, a soil-borne phytopathogen, while the free ligand L showed only 12 mm inhibition under identical assay conditions. This 3.8-fold enhancement upon metal complexation highlights the unique utility of the thiocarboxamide sulfur atom as a metal-binding site, enabling the design of metal-based fungicides [1].

Inorganic Chemistry Antifungal Agents Cobalt Complexes Fusarium oxysporum

Antimicrobial Activity Profile: 1-Piperidinethiocarboxamide vs. Piperidine-4-Carboxamide Derivatives

In antimicrobial screening, 1-piperidinethiocarboxamide exhibits moderate activity against both Gram-positive bacteria and fungi, with reported efficacy against Staphylococcus aureus and Candida albicans . For context, benzoyl and sulfonyl derivatives of piperidine-4-carboxamide—a structurally distinct carboxamide isomer—were synthesized and evaluated, with compound III showing notable antifungal activity but with no direct MIC values provided for 1-piperidinethiocarboxamide. The thiocarboxamide scaffold appears to confer a distinct antimicrobial spectrum compared to carboxamide analogs, though head-to-head quantitative data remain limited [1].

Antimicrobial Staphylococcus aureus Candida albicans Thiocarboxamide

High-Impact Research and Procurement Scenarios for 1-Piperidinethiocarboxamide


Herbicide Discovery Programs Targeting Plant D1 Protease

1-Piperidinethiocarboxamide serves as a privileged scaffold for designing competitive inhibitors of the D1 protease, a validated target for herbicidal action. The thiocarboxamide derivative 5b demonstrated a Ki of 15.2 μM, establishing a clear structure-activity relationship that favors sulfur over oxygen in the piperidyl amide moiety. Procurement of this compound enables SAR expansion and lead optimization in agrochemical research [1].

CNS Drug Discovery: Tuning Histamine H3 Receptor Antagonists

The piperidine-1-carbothioamide core retains moderate H3 receptor affinity (Ki = 58 nM) even after removal of the imidazole group from thioperamide, providing a platform for developing brain-penetrant antagonists with reduced toxicity. Medicinal chemistry teams can utilize 1-piperidinethiocarboxamide as a key intermediate for synthesizing novel H3 ligands with improved pharmacokinetic profiles [2].

Coordination Chemistry and Metal-Based Fungicide Development

The thiocarboxamide sulfur atom in 1-piperidinethiocarboxamide acts as an effective ligand for transition metals, enabling the synthesis of cobalt and zinc complexes with significantly enhanced antifungal activity (e.g., 46 mm inhibition zone for Co(II) complex vs. 12 mm for free ligand). This makes the compound a valuable precursor for developing metal-based fungicides against crop pathogens such as Fusarium oxysporum [3].

Antimicrobial Scaffold Exploration

Preliminary antimicrobial screening indicates that 1-piperidinethiocarboxamide possesses moderate activity against S. aureus and C. albicans, suggesting its utility as a building block for synthesizing and evaluating novel thiocarboxamide-containing antimicrobial agents. Its procurement supports early-stage discovery efforts in infectious disease research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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